molecular formula C27H26N2O2 B132241 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS No. 158066-25-2

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No. B132241
M. Wt: 410.5 g/mol
InChI Key: KMKWGXGSGPYISJ-UHFFFAOYSA-N
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Description

2,2-Bis[4-(4-aminophenoxy)phenyl]propane, also known as 4,4’-Isopropylidenebis[(4-aminophenoxy)benzene] or BAPP, is a chemical compound with the molecular formula C27H26N2O2 . It is a solid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane is represented by the molecular formula C27H26N2O2 . The InChI Key is KMKWGXGSGPYISJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Bis[4-(4-aminophenoxy)phenyl]propane has a melting point range of 128.0 to 131.0 degrees Celsius . It is soluble in acetone .

Scientific Research Applications

Synthesis Methods and Applications

  • BAPP is synthesized through reactions involving alkali metal carbonates or hydroxides, and its production methods vary in aspects like reaction conditions, yield, purity, and scalability. This synthesis process is crucial for its applications in polymer science and materials engineering (Liang Tai-shuo, 2010).

Bioremediation and Environmental Applications

  • BAPP derivatives, such as Bisphenol A (BPA), are used in various industrial and residential applications. Studies have investigated the biodegradability of BPA, considering its recognition as an Endocrine Disrupting Chemical (EDC). Research has explored the role of enzymes like laccase in the bioremediation of BPA, highlighting the environmental implications of BAPP derivatives (Urvish Chhaya & A. Gupte, 2013).

Material Science and Polymer Development

  • BAPP is used to synthesize materials such as bismaleimide, which are then blended with various nanoclays for enhanced thermal properties. This application demonstrates its importance in the development of advanced materials with specific thermal characteristics (C. Vijayakumar et al., 2011).
  • The synthesis of polyimides from BAPP, showing properties like high thermal stability, solubility in organic solvents, and potential for creating flexible and durable materials, is a significant area of research. Such properties make these polyimides suitable for various industrial applications (Cuili Kong et al., 2006).

Detection and Removal of Environmental Pollutants

  • Research has explored the electrochemical detection and simultaneous removal of endocrine disruptors like BPA using carbon electrodes. This application is crucial for environmental monitoring and remediation, indicating the role of BAPP derivatives in environmental science (Minsoo Kim et al., 2021).

Novel Polyurethane Elastomers

  • Studies have synthesized novel fluorinated polyurethane elastomers based on BAPP, demonstrating properties like low surface tension, good thermal stability, and flame resistance. These properties are critical for applications in areas like coatings, adhesives, and sealants (Wentao Xu et al., 2012).

Safety And Hazards

The compound is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWGXGSGPYISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051650
Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

CAS RN

13080-86-9
Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-(4-aminophenoxy)phenyl)dimethylmethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
552
Citations
CP Yang, KS Hung, RS Chen - Journal of Polymer Science Part …, 2000 - Wiley Online Library
Organosoluble homopolyimides (PIs) and copolyimides (CoPIs) were synthesized from 2,2‐bis[4‐(4‐aminophenoxy)phenyl]propane (BAPP) or 2,2‐bis[4‐(4‐aminophenoxy)phenyl]…
Number of citations: 11 onlinelibrary.wiley.com
S Zheng, H Zheng, Q Guo - Journal of Polymer Science Part B …, 2003 - Wiley Online Library
Crystalline thermosetting blends composed of 2,2′‐bis[4‐(4‐aminophenoxy)phenyl]propane (BAPP)‐cured epoxy resin (ER) and poly(ϵ‐caprolactone) (PCL) were prepared via the in …
Number of citations: 48 onlinelibrary.wiley.com
C Kong, Q Zhang, X Gu, D Chen - Journal of Macromolecular …, 2006 - Taylor & Francis

2,2‐Bis[4‐(4‐aminophenoxy)phenyl] propane (BAPP), as a monomer to prepare polyimide, was synthesized from Bisphenol A and p‐chloronitrobenzene via the nucleophilic …

Number of citations: 14 www.tandfonline.com
DJ Liaw, BY Liaw - Journal of Polymer Science Part A: Polymer …, 1998 - Wiley Online Library
A series of new soluble polyamides having isopropylidene‐ and methyl‐substituted arylene ether moieties in the polymer chain were prepared by the direct polycondensation of 3,3′,5,…
Number of citations: 36 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - Journal of Polymer …, 1992 - Wiley Online Library
Polyimides have been investigated extensively and used widely over the past three decades because of their high performance properties such as good thermal, mechanical, and …
Number of citations: 42 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - Journal of Polymer …, 1996 - Wiley Online Library
Aromatic soluble polyamides and copolyamides having hexafluoroisopropylidene and isopropylidene moieties in the molecular structure of polymer chain were prepared by reacting …
Number of citations: 44 onlinelibrary.wiley.com
A Mirsamiei, K Faghihi… - Polymers for Advanced …, 2017 - Wiley Online Library
In the present research, polyamide (PA) (6) was synthesized by the polycondensation reaction of 2,2‐Bis[4‐(4‐aminophenoxy)phenyl] propane as a diamine (4) with adipic acid (5) in …
Number of citations: 9 onlinelibrary.wiley.com
DJ Liaw, BY Liaw, MY Tsai - European polymer journal, 1997 - Elsevier
A diamine-containing oxyethylene unit, 2,2-bis[4-[2-(4-aminophenoxy)ethoxy]phenyl]propane (BAEPP), was used as a monomer with various aromatic tetracarboxylic dianhydrides to …
Number of citations: 15 www.sciencedirect.com
KY Hung, RCC Tsiang - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
A new aromatic diamine, with an isopropylidene and bromo‐substituted arylene ether structure, 3,3′,5,5′‐tetrabromo‐2,2‐bis[4‐(4‐aminophenoxy)phenyl]propane, was synthesized …
Number of citations: 2 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - High Performance …, 1998 - journals.sagepub.com
Aromatic polyamide-imides having hexafluoroisopropylidene and isopropylidene groups in the main chain of the polymer were prepared by reacting 4-chloroformylphthalic anhydride (…
Number of citations: 9 journals.sagepub.com

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